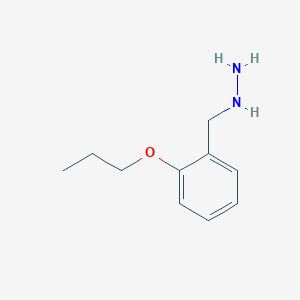

(2-Propoxybenzyl)hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

(2-propoxyphenyl)methylhydrazine |

InChI |

InChI=1S/C10H16N2O/c1-2-7-13-10-6-4-3-5-9(10)8-12-11/h3-6,12H,2,7-8,11H2,1H3 |

InChI Key |

UQRXFJVKRXOMLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC=C1CNN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Propoxybenzyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for (2-propoxybenzyl)hydrazine, a valuable building block in medicinal chemistry and drug development. This document details the experimental protocols, presents quantitative data, and visualizes the reaction pathway.

Synthesis Pathway Overview

The most direct and common synthetic route to this compound involves a two-step process. The synthesis commences with the commercially available 2-propoxybenzaldehyde. The first step is the formation of a hydrazone intermediate through a condensation reaction with hydrazine hydrate. The subsequent and final step is the selective reduction of the hydrazone to the desired this compound.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established and reliable procedures for analogous chemical transformations.

Step 1: Synthesis of (E)-(2-propoxybenzylidene)hydrazine

This procedure is adapted from a well-established protocol for the synthesis of a similar substituted benzaldehyde hydrazone.[1]

Materials:

-

2-Propoxybenzaldehyde

-

Hydrazine hydrate (50-60% aqueous solution)

-

Ethanol

-

Methyl tert-butyl ether (MTBE)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Temperature probe

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add hydrazine hydrate (6.8 equivalents) and ethanol.

-

Begin stirring and add 2-propoxybenzaldehyde (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to 60°C and maintain this temperature for approximately 1 hour, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture by rotary evaporation to remove a significant portion of the ethanol and water.

-

Transfer the resulting biphasic mixture to a separatory funnel.

-

Extract the aqueous layer with methyl tert-butyl ether (MTBE).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (E)-(2-propoxybenzylidene)hydrazine.

Caption: Experimental workflow for hydrazone formation.

Step 2: Reduction of (E)-(2-propoxybenzylidene)hydrazine to this compound

This is a general procedure for the reduction of a hydrazone using sodium borohydride.

Materials:

-

(E)-(2-propoxybenzylidene)hydrazine

-

Methanol

-

Sodium borohydride

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (E)-(2-propoxybenzylidene)hydrazine (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (2.0-3.0 equivalents) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by TLC.

-

Quench the reaction by the slow addition of deionized water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Caption: Experimental workflow for hydrazone reduction.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yield for Step 1 is based on a closely related transformation.[1]

| Step | Reactants | Product | Solvent(s) | Typical Yield |

| 1 | 2-Propoxybenzaldehyde, Hydrazine Hydrate | (E)-(2-propoxybenzylidene)hydrazine | Ethanol | >95% |

| 2 | (E)-(2-propoxybenzylidene)hydrazine, NaBH4 | This compound | Methanol | 80-90% |

References

In-depth Technical Guide: (2-Propoxybenzyl)hydrazine Mechanism of Action

Notice to the Reader: As of October 2025, a comprehensive review of publicly available scientific literature and databases has revealed a significant lack of specific information regarding the mechanism of action, pharmacology, and experimental data for the compound (2-Propoxybenzyl)hydrazine . The following guide, therefore, provides a detailed overview of the known mechanisms of action for the broader class of substituted hydrazines, which is the chemical family to which this compound belongs. The information presented is based on extensive research into related hydrazine compounds and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to Hydrazine Derivatives

Hydrazine derivatives are a class of chemical compounds characterized by a nitrogen-nitrogen single bond. Many substituted hydrazines have been investigated for their pharmacological properties, most notably as monoamine oxidase inhibitors (MAOIs).[1][2][3] MAOIs are effective in the treatment of depression, anxiety disorders, and Parkinson's disease by preventing the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[3]

Historically, hydrazine-based drugs were among the first antidepressants developed.[2] However, their use has been limited due to concerns about toxicity, particularly hepatotoxicity.[2] Research into novel hydrazine derivatives continues with the aim of developing compounds with improved safety profiles and therapeutic efficacy.

Postulated Mechanism of Action: Monoamine Oxidase Inhibition

Based on the chemical structure of this compound, its primary mechanism of action is likely the inhibition of monoamine oxidase (MAO) enzymes. There are two main isoforms of this enzyme, MAO-A and MAO-B, which are responsible for the degradation of different monoamine neurotransmitters.[3]

Irreversible Inhibition

Many hydrazine derivatives act as irreversible inhibitors of MAO.[2][] The proposed mechanism involves the hydrazine moiety acting as a substrate for the MAO enzyme. Through an oxidative process, the hydrazine is converted into a reactive intermediate, a diazene radical.[] This radical then forms a covalent bond with the FAD cofactor of the enzyme, leading to its irreversible inactivation.[]

Key Steps in Irreversible MAO Inhibition by Hydrazines:

-

The hydrazine derivative binds to the active site of the MAO enzyme.

-

The enzyme catalyzes the oxidation of the C-H bond of the hydrazine, forming a hydrazone.[]

-

The hydrazone is hydrolyzed, or the HN-NH bond is further oxidized to form a reactive diazene intermediate.[]

-

The diazene radical alkylates the N5 position of the FAD cofactor, forming a stable covalent adduct.[]

-

The formation of this covalent bond permanently inactivates the enzyme.

The consequence of MAO inhibition is an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, which is believed to be the basis for the antidepressant and anxiolytic effects of these compounds.[3]

Visualizing the Proposed Inhibition Pathway

The following diagram illustrates the proposed general mechanism of irreversible MAO inhibition by a hydrazine derivative.

Caption: Proposed pathway of irreversible MAO inhibition by a hydrazine derivative.

Potential for Broader Enzyme Reactivity

Recent research using activity-based protein profiling with hydrazine probes has suggested that these compounds may have a broader range of enzymatic targets beyond MAO.[5] These studies indicate that hydrazines can act as general covalent modifiers of enzymes.[5]

Identified Potential Targets

Activity-based probes have identified other enzyme classes that are covalently modified by hydrazine derivatives, including:[5]

-

Flavoenzymes with noncovalently bound FAD: Such as lysine-specific histone demethylase 1A (LSD1) and ribosyldihydronicotinamide dehydrogenase [quinone] (NQO2).[5]

-

Iron(II)- and 2-oxoglutarate-dependent (Fe/2OG) enzymes: Including nucleic acid dioxygenase (ALKBH1) and fat mass and obesity-associated dioxygenase (FTO).[5]

-

NAD+-dependent aldehyde dehydrogenase (ALDH2). [5]

-

Cu-dependent cytochrome c oxidase copper chaperone (COX17). [5]

Modes of Covalent Modification

Two distinct modes of reactivity for hydrazine probes have been proposed:[5]

-

Direct Polar Coupling (DPC): The hydrazine moiety directly links to the protein.[5]

-

Oxidative Fragmentation/Coupling (OFC): The probe undergoes C-N bond fragmentation, and a substituent of the probe attaches to the enzyme.[5]

This broader reactivity suggests that the pharmacological profile of a novel hydrazine derivative like this compound could be more complex than just MAO inhibition.

Experimental Protocols for Characterizing Mechanism of Action

To elucidate the specific mechanism of action of this compound, a series of established experimental protocols would be required.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency and selectivity of this compound against MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: A fluorescent or chromogenic substrate specific for each MAO isoform (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Assay Procedure:

-

The compound is pre-incubated with the enzyme for varying durations to assess time-dependent inhibition.

-

The substrate is added to initiate the reaction.

-

The rate of product formation is measured using a spectrophotometer or fluorometer.

-

-

Data Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated to determine potency. Selectivity is determined by comparing the IC50 values for MAO-A and MAO-B.

Activity-Based Protein Profiling (ABPP)

Objective: To identify the full spectrum of protein targets of this compound in a cellular context.

Methodology:

-

Probe Synthesis: A chemical probe version of this compound would be synthesized, typically by incorporating a reporter tag (e.g., an alkyne or azide for click chemistry).

-

Cellular Labeling: Live cells or cell lysates are treated with the probe.

-

Target Enrichment: The probe-labeled proteins are enriched using affinity chromatography (e.g., streptavidin beads if a biotin tag is used after click chemistry).

-

Proteomic Analysis: The enriched proteins are identified and quantified using mass spectrometry.

-

Data Analysis: Proteins that are significantly enriched in the probe-treated samples compared to controls are identified as potential targets.

Visualizing an Experimental Workflow for Target Identification

The following diagram outlines a typical workflow for identifying the protein targets of a novel compound using ABPP.

Caption: A generalized workflow for activity-based protein profiling.

Quantitative Data for Related Hydrazine Compounds

While no quantitative data exists for this compound, the following table summarizes representative data for other well-studied hydrazine MAOIs to provide context.

| Compound | Target | IC50 (nM) | Inhibition Type | Reference |

| Phenelzine | MAO-A/B | ~1000 | Irreversible | F. H. Clarke, J. Med. Chem., 1963 |

| Iproniazid | MAO-A/B | ~5000 | Irreversible | E. A. Zeller et al., Ann. N. Y. Acad. Sci., 1959 |

| Nialamide | MAO-A/B | ~2000 | Irreversible | J. H. Biel et al., J. Am. Chem. Soc., 1959 |

Note: The IC50 values can vary depending on the experimental conditions.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, its chemical structure strongly suggests activity as a monoamine oxidase inhibitor, likely through an irreversible mechanism common to many hydrazine derivatives. The potential for broader enzyme reactivity, as suggested by recent studies on hydrazine probes, warrants further investigation to fully understand its pharmacological profile.

Future research on this compound should focus on:

-

In vitro enzyme inhibition studies to confirm its activity against MAO-A and MAO-B and determine its potency and selectivity.

-

Activity-based protein profiling to identify its complete target landscape within a cellular environment.

-

In vivo studies in animal models to assess its pharmacokinetic and pharmacodynamic properties, as well as its therapeutic efficacy and safety profile.

This systematic approach will be crucial for determining the therapeutic potential of this compound and for guiding its further development as a potential therapeutic agent.

References

- 1. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (2-Propoxybenzyl)hydrazine (CAS 2682114-21-0)

Disclaimer: Information available in the public domain regarding (2-Propoxybenzyl)hydrazine (CAS 2682114-21-0) is limited. This guide provides the available chemical data and presents general information on related compounds and methodologies as a proxy for a comprehensive technical overview. The experimental protocols and potential applications described herein are based on the broader class of hydrazine and hydrazone compounds and should not be considered specific to this compound without further experimental validation.

Core Compound Information

This compound is commercially available, typically as its hydrochloride salt. Basic chemical identifiers and properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 2682114-21-0 | [1][2] |

| Compound Name | This compound hydrochloride | [1][2] |

| Linear Formula | C₁₀H₁₇ClN₂O | [1][2] |

| Molecular Weight | 216.71 g/mol | N/A |

Synthesis and Manufacturing

One such generalized method is the reaction of alkylarenes with dialkyl azodicarboxylates. This process is often catalyzed by a copper-based system, such as Cu₂O with a phenanthroline ligand. This reaction facilitates the formation of N-substituted hydrazides, which can be further processed to yield the desired hydrazine derivative.

Below is a conceptual workflow for the synthesis of a benzyl hydrazine derivative.

Caption: Conceptual synthesis workflow for benzyl hydrazine derivatives.

Potential Biological Activity of Hydrazone Derivatives

While no specific biological activity has been documented for this compound, the broader class of compounds known as hydrazones have been investigated for a wide range of pharmacological effects. Hydrazones possess the structural feature -NHN=CH- and are known to exhibit diverse biological activities. It is important to note that these are general activities of the hydrazone class and may not be applicable to this compound.

Some of the reported biological activities of hydrazone derivatives include:

-

Antimicrobial

-

Anticonvulsant

-

Antidepressant

-

Anti-inflammatory

-

Analgesic

-

Antiplatelet

-

Antimalarial

-

Anticancer

-

Antifungal

-

Antitubercular

-

Antiviral

These activities suggest that compounds containing a hydrazine or hydrazone moiety are of interest in drug discovery and development.

General Experimental Workflow in Drug Discovery

For a novel compound like this compound, a typical drug discovery and development workflow would be followed to assess its therapeutic potential. The following diagram illustrates a simplified, high-level workflow.

Caption: A simplified workflow for drug discovery and development.

Signaling Pathways

There is currently no information available in the scientific literature that links this compound to any specific signaling pathways. Research would be required to determine if this compound has any biological targets and, if so, which cellular signaling cascades it modulates.

Conclusion

This compound (CAS 2682114-21-0) is a commercially available chemical compound. However, there is a significant lack of publicly available data regarding its synthesis, experimental protocols, and biological activity. While the broader class of hydrazone-containing compounds has shown a wide range of pharmacological activities, the specific properties of this compound remain to be elucidated through dedicated research. The information presented in this guide is intended to provide a general overview based on related chemical classes and standard drug discovery workflows. For detailed technical information, researchers and drug development professionals are advised to consult specialized chemical databases or initiate their own investigations.

References

(2-Propoxybenzyl)hydrazine Hydrochloride: A Technical Guide to Solubility Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Propoxybenzyl)hydrazine hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines a generalized approach based on the known properties of structurally similar hydrazine derivatives. It further details a standardized experimental protocol for determining its solubility in various solvents, enabling researchers to generate precise data for their specific applications.

Predicted Solubility Profile

This compound hydrochloride is a salt, which generally imparts greater aqueous solubility compared to its free base form. The presence of the polar hydrazine and hydrochloride moieties suggests that it will exhibit some degree of solubility in polar solvents. However, the nonpolar propoxybenzyl group will influence its solubility in organic solvents. Based on data from analogous compounds, a general solubility trend can be predicted.

Comparative Solubility of Hydrazine Derivatives

To provide a contextual framework, the following table summarizes the reported solubility of structurally related hydrazine hydrochloride compounds. This data can serve as a preliminary guide for solvent selection in experimental solubility studies of this compound hydrochloride.

| Compound Name | Solvent | Solubility | Temperature (°C) |

| Phenylhydrazine hydrochloride | Water | 50 g/L | 20 |

| Hydrazine hydrochloride | Water | 37 g/100mL | 20 |

| 2-Bromophenylhydrazine hydrochloride | Methanol | Slightly Soluble | Not Specified |

| 2-Ethylphenylhydrazine hydrochloride | Water | Soluble | Not Specified |

| 2-Chlorophenylhydrazine Hydrochloride | Water | Soluble | Not Specified |

| 2-Chlorophenylhydrazine Hydrochloride | Methanol | Soluble | Not Specified |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from the cited sources and lack specific quantitative values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound hydrochloride. The shake-flask method is a widely accepted technique for this purpose.[1]

Objective: To determine the equilibrium solubility of this compound hydrochloride in a selected solvent at a specific temperature.

Materials:

-

This compound hydrochloride

-

Selected solvent(s) (e.g., water, ethanol, methanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical technique)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound hydrochloride to a series of vials.

-

Add a known volume of the selected solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound hydrochloride in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Workflow for Solubility Determination

References

A Technical Guide to the Discovery and Synthesis of Novel Hydrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine and its derivatives represent a versatile class of chemical compounds with a rich history in both industrial and medicinal chemistry. The unique reactivity of the N-N bond and the ability of the hydrazine moiety to act as a pharmacophore have led to the discovery and development of a wide array of bioactive molecules.[1][2] This technical guide provides an in-depth overview of the core principles and recent advancements in the discovery and synthesis of novel hydrazine compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured quantitative data, and visualizations of key synthetic and biological pathways.

Hydrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antimalarial, and anticancer properties.[2][3][4] The ability to readily modify the hydrazine scaffold allows for the fine-tuning of physicochemical properties and biological targets, making it a privileged structure in drug discovery. This guide will explore various synthetic strategies, from classical condensation reactions to modern methodologies like mechanochemical synthesis, and delve into the biological evaluation and mechanisms of action of these promising compounds.

Synthetic Methodologies

The synthesis of novel hydrazine compounds encompasses a range of chemical transformations, tailored to achieve specific structural motifs and desired functionalities. Key methodologies include the formation of hydrazides and hydrazones, as well as the construction of various heterocyclic systems.

Synthesis of Hydrazide-Hydrazones

Hydrazide-hydrazones are a prominent class of hydrazine derivatives, often synthesized through a straightforward condensation reaction between a hydrazide and an aldehyde or ketone.[5][6] This reaction is typically catalyzed by an acid and can be performed under conventional heating or microwave irradiation.[7]

General Experimental Protocol for Hydrazide-Hydrazone Synthesis:

-

Preparation of the Hydrazide: The requisite carboxylic acid hydrazide is often prepared by refluxing the corresponding methyl or ethyl ester with hydrazine hydrate in a suitable solvent like methanol or ethanol.[5]

-

Condensation Reaction: The synthesized hydrazide (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol.

-

An equimolar amount of the desired aldehyde or ketone is added to the solution.

-

A catalytic amount of an acid, such as glacial acetic acid or hydrochloric acid, is added to the reaction mixture.[5]

-

The mixture is then refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).[5]

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization.[5]

Multi-component Synthesis of Pyranopyrazoles

Pyranopyrazole derivatives, a class of heterocyclic compounds with significant biological activities, can be efficiently synthesized via one-pot, multi-component reactions.[8][9] This approach offers advantages in terms of atom economy, reduced reaction times, and simplified work-up procedures.

General Experimental Protocol for Pyranopyrazole Synthesis:

-

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is prepared.[10]

-

The reactants are dissolved in a suitable solvent, often a green solvent like water or ethanol, or the reaction can be performed under solvent-free conditions.[8][9]

-

A catalyst, such as a base (e.g., piperidine, triethylamine) or a solid-supported catalyst (e.g., nano-Fe3O4), can be added to facilitate the reaction.[9][10]

-

The reaction mixture is stirred at room temperature or heated under reflux, with the reaction progress monitored by TLC.

-

The solid product that forms is collected by filtration, washed with an appropriate solvent, and can often be used without further purification.[8]

Mechanochemical Synthesis

Mechanochemical synthesis, a solvent-free or low-solvent technique, has emerged as a green and efficient alternative for the synthesis of hydrazine derivatives.[11][12] This method involves the use of mechanical force, such as grinding in a ball mill, to initiate and drive chemical reactions.

General Experimental Protocol for Mechanochemical Hydrazone Synthesis:

-

The aldehyde and hydrazine (or hydrazide) are placed in a milling jar in a 1:1 molar ratio.[11]

-

A small amount of a liquid additive (liquid-assisted grinding, LAG) such as methanol or ethanol can be added to enhance the reaction rate.[13]

-

The mixture is milled in a ball mill for a specific duration, typically ranging from minutes to a few hours.[12]

-

The resulting solid product is then collected from the milling jar. Often, the product is obtained in high purity and does not require further purification.[11]

Data Presentation: Biological Activities of Novel Hydrazine Compounds

The following tables summarize the quantitative data on the biological activities of various newly synthesized hydrazine derivatives, providing a comparative overview for researchers.

Anticancer Activity

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazide-Hydrazone | Compound 3h (with pyrrole ring) | PC-3 (Prostate) | 1.32 | [7] |

| MCF-7 (Breast) | 2.99 | [7] | ||

| HT-29 (Colon) | 1.71 | [7] | ||

| Isatin-Hydrazone | Compound 4j (2,6-dichloro substitution) | MCF-7 (Breast) | 1.51 | [14] |

| Doxorubicin (Standard) | MCF-7 (Breast) | 3.1 | [14] | |

| Tetracaine Hydrazide-Hydrazone | Compound 2m | Colo-205 (Colon) | 20.5 | [15] |

| Compound 2s | HepG2 (Liver) | 20.8 | [15] | |

| Quinazolinone Hydrazine | Compound CM9 (p-bromo benzyl) | EBC-1 (Lung) | 8.6 | [16][17] |

| N-Acyl Hydrazone | Compound 7d | MCF-7 (Breast) | 7.52 ± 0.32 | [18] |

| PC-3 (Prostate) | 10.19 ± 0.52 | [18] | ||

| Salicylaldehyde Hydrazone | Compound 12 | K-562 (Leukemia) | 0.03 | [10] |

| HL-60 (Leukemia) | 0.04 | [10] | ||

| MCF-7 (Breast) | 0.23 | [10] | ||

| Hydrazide Derivative | Compound 11 | HCT-116 (Colon) | 2.5 ± 0.81 | [19] |

| Cisplatin (Standard) | HCT-116 (Colon) | 2.43 ± 1.1 | [19] |

Analgesic Activity (Acetic Acid-Induced Writhing Test)

| Compound Class | Specific Compound | Dose (mg/kg) | Writhing Inhibition (%) | Reference |

| Hydrazone Derivative | Compound H1 | 20 | 83.87 | [8] |

| 40 | 78.78 | [8] | ||

| Compound H2 | 20 | 96.00 | [8] | |

| 40 | 89.93 | [8] | ||

| Compound H4 | 40 | 96.00 | [8] | |

| Indomethacin (Standard) | - | 91.93 | [8] | |

| Hydrazide/Hydrazine Derivative | Compound 15b | 30 | Higher than Mefenamic Acid | [11] |

Antimicrobial Activity

| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |

| Hydrazide-Hydrazone | Compound 11 | S. aureus | 75 | [4] |

| 1,2,3-Thiadiazole Hydrazide-Hydrazone | Compound 28 | Staphylococcus spp. | 1.95 | [20] |

| E. faecalis | 15.62 | [20] | ||

| Indole-based Hydrazone | Compound 24 | M. tuberculosis | 7.6 (IC50) | [4] |

| Compound 25 | M. tuberculosis | 6.25 | [4] | |

| 4-Fluorobenzoic Hydrazide-Hydrazone | Compound 54a | M. tuberculosis | 99% inhibition at 6.25 µg/mL | [21] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.[22]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized hydrazine compounds and a standard anticancer drug (e.g., Doxorubicin, Cisplatin) for a specified period (e.g., 24 or 48 hours).[15][19]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for a further 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[15]

Analgesic Activity (Acetic Acid-Induced Writhing Test)

The writhing test is a common and sensitive method for screening the analgesic activity of compounds.

Protocol:

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compounds, a standard analgesic drug (e.g., Mefenamic acid, Indomethacin), and a vehicle control are administered to different groups of mice, typically intraperitoneally (i.p.).[8][11]

-

Induction of Writhing: After a specific time (e.g., 30 minutes), a writhing-inducing agent, such as a 0.6% acetic acid solution, is injected intraperitoneally.[11]

-

Observation: The number of abdominal constrictions (writhes) for each mouse is counted for a defined period (e.g., 20-30 minutes) following the acetic acid injection.

-

Calculation of Inhibition: The percentage of analgesic activity (inhibition of writhing) is calculated using the formula: % Inhibition = [(Control mean - Treated mean) / Control mean] × 100.[11]

Mandatory Visualizations

Signaling Pathway: Apoptosis Induction by Hydrazone Derivatives

The following diagram illustrates a simplified signaling pathway for apoptosis induction, a common mechanism of action for many anticancer hydrazone derivatives. These compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[1]

Caption: Apoptosis signaling pathway induced by hydrazone derivatives.

Experimental Workflow: High-Throughput Screening of Hydrazine Compounds

This diagram outlines a typical high-throughput screening (HTS) workflow for identifying bioactive hydrazine compounds from a chemical library.

Caption: High-throughput screening workflow for hydrazine compounds.

Logical Relationship: Synthesis of Bioactive Heterocycles from Hydrazine

This diagram illustrates the logical progression from the core hydrazine starting material to various classes of bioactive heterocyclic compounds.

Caption: Synthetic pathways from hydrazine to bioactive heterocycles.

Conclusion

The field of hydrazine chemistry continues to be a fertile ground for the discovery of novel compounds with significant therapeutic potential. The synthetic versatility of the hydrazine moiety allows for the creation of diverse chemical libraries, which, when coupled with modern screening techniques, can lead to the identification of potent and selective drug candidates. This guide has provided a comprehensive overview of the key synthetic methodologies, a structured presentation of quantitative biological data, and detailed experimental protocols to aid researchers in this exciting area. The visualizations of signaling pathways and experimental workflows are intended to provide a clear conceptual framework for understanding the synthesis and mechanism of action of these important compounds. As research in this area progresses, it is anticipated that novel hydrazine derivatives will continue to emerge as promising leads for the development of new medicines to address a wide range of diseases.

References

- 1. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice | PLOS One [journals.plos.org]

- 9. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 17. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rjptonline.org [rjptonline.org]

In-Depth Technical Guide on the Spectroscopic Data of (2-Propoxybenzyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (2-Propoxybenzyl)hydrazine. These predictions are derived from the analysis of structurally similar alkoxybenzylhydrazines and standard correlation tables for NMR, MS, and IR spectroscopy.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.30 | m | 2H | Ar-H |

| ~6.85-6.95 | m | 2H | Ar-H |

| ~4.05 | s | 2H | Ar-CH₂ -N |

| ~3.95 | t, J ≈ 6.5 Hz | 2H | O-CH₂ -CH₂-CH₃ |

| ~3.80 | br s | 3H | -NH -NH₂ |

| ~1.80 | sextet, J ≈ 7.0 Hz | 2H | O-CH₂-CH₂ -CH₃ |

| ~1.05 | t, J ≈ 7.5 Hz | 3H | O-CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~156.5 | C -O (Aromatic) |

| ~130.0 | Ar-C H |

| ~128.5 | Ar-C H |

| ~127.0 | Ar-C -CH₂ |

| ~120.5 | Ar-C H |

| ~111.0 | Ar-C H |

| ~70.0 | O-C H₂-CH₂-CH₃ |

| ~55.0 | Ar-C H₂-N |

| ~22.5 | O-CH₂-C H₂-CH₃ |

| ~10.5 | O-CH₂-CH₂-C H₃ |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 180.1263 | [M]⁺ (Molecular Ion) |

| 137 | [M - C₃H₇]⁺ |

| 121 | [M - C₃H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, Broad | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| 1600, 1490 | Medium-Strong | Aromatic C=C Stretch |

| 1240 | Strong | Aryl-Alkyl Ether C-O Stretch |

| 1100 | Strong | C-N Stretch |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound Hydrochloride

A plausible synthetic route involves the reaction of 2-propoxybenzyl chloride with hydrazine hydrate.

Materials:

-

2-propoxybenzyl chloride

-

Hydrazine hydrate (80% solution in water)

-

Potassium carbonate

-

Methyl tert-butyl ether (MTBE)

-

n-Hexane

-

Sodium hydroxide

Procedure:

-

To a solution of hydrazine hydrate (e.g., 15 g, 0.28 mol) in water (20 mL) at room temperature, add 2-propoxybenzyl chloride (e.g., 0.2 mol) dropwise with stirring.

-

After the addition is complete, stir the mixture for an additional 15 minutes.

-

Add potassium carbonate (e.g., 24 g) to the reaction mixture.

-

Heat the reaction to 40°C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, add sodium hydroxide (e.g., 20 g), water (80 mL), and MTBE (200 mL) sequentially while stirring.

-

Separate the organic layer and evaporate the solvent in vacuo.

-

Cool the residue to room temperature and add n-hexane (e.g., 50 mL).

-

Collect the resulting precipitate by filtration and dry in vacuo to yield this compound.

-

To obtain the hydrochloride salt for improved stability and handling, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution until precipitation is complete. Collect the precipitate by filtration and dry.

Spectroscopic Characterization

¹H and ¹³C NMR Sample Preparation:

-

Dissolve 5-25 mg of this compound hydrochloride in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

Ensure the sample height in the tube is approximately 4-5 cm.[1]

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse program. The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required (typically several hours of acquisition time).[3][4] A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each unique carbon.[4]

Sample Introduction:

-

For a liquid sample, direct infusion via a syringe pump into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is a common method.[5]

-

Alternatively, if the compound is sufficiently volatile, it can be introduced via a gas chromatograph (GC-MS) using an electron ionization (EI) source.[6][7]

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern. The mass range should be set to cover the expected molecular ion and fragment masses (e.g., m/z 50-500).

-

High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition of the molecular ion.

Sample Preparation and Data Acquisition (ATR-FTIR):

-

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid or solid samples with minimal preparation.[8][9]

-

Place a small drop of the liquid sample or a small amount of the solid onto the ATR crystal (e.g., diamond or zinc selenide).[9]

-

If the sample is solid, apply pressure using the instrument's press to ensure good contact with the crystal.[9]

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample.[10]

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is ratioed against the background to provide the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. agilent.com [agilent.com]

- 10. gammadata.se [gammadata.se]

Unlocking Potential: A Technical Guide to the Research Applications of Substituted Hydrazines

For Researchers, Scientists, and Drug Development Professionals

Substituted hydrazines and their derivatives, particularly hydrazones, represent a versatile and highly reactive class of organic compounds with broad-ranging applications across medicinal chemistry, organic synthesis, and materials science. Their unique structural features and reactivity profiles have established them as indispensable tools in the development of novel therapeutics, the construction of complex molecular architectures, and the creation of advanced materials. This technical guide provides an in-depth exploration of the core research applications of substituted hydrazines, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Medicinal Chemistry: A Scaffold for Diverse Pharmacological Activity

Substituted hydrazines are prominent scaffolds in medicinal chemistry due to their ability to form hydrazone linkages, which are present in a multitude of biologically active compounds. These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.

Anticancer Activity

Hydrazone derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle progression.[1] Some derivatives have been shown to induce apoptosis through the intrinsic pathway, activating caspase-9 and caspase-3.[2][3]

Table 1: Anticancer Activity of Selected Hydrazone Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-methoxy salicylaldehyde hydrazone 12 | K-562 (Chronic Myeloid Leukemia) | 0.03 | [4] |

| 4-methoxy salicylaldehyde hydrazone 14 | K-562 (Chronic Myeloid Leukemia) | 0.05 | [4] |

| 4-methoxy salicylaldehyde hydrazone 12 | HL-60 (Acute Promyelocytic Leukemia) | 0.04 | [4] |

| 4-methoxy salicylaldehyde hydrazone 14 | HL-60 (Acute Promyelocytic Leukemia) | 0.06 | [4] |

| 4-methoxy salicylaldehyde hydrazone 12 | MCF-7 (Breast Cancer) | 0.23 | [4] |

| 4-methoxy salicylaldehyde hydrazone 14 | MCF-7 (Breast Cancer) | 0.23 | [4] |

| Hydrazide-hydrazone 3h (with pyrrole ring) | PC-3 (Prostate Cancer) | 1.32 | [5] |

| Hydrazide-hydrazone 3h (with pyrrole ring) | MCF-7 (Breast Cancer) | 2.99 | [5] |

| Hydrazide-hydrazone 3h (with pyrrole ring) | HT-29 (Colon Cancer) | 1.71 | [5] |

| Tetracaine hydrazide-hydrazone 2m | Colo-205 (Colon Cancer) | 20.5 | [6][7] |

| Tetracaine hydrazide-hydrazone 2s | HepG2 (Liver Cancer) | 20.8 | [6][7] |

| Isatin-hydrazone 4j | MCF-7 (Breast Cancer) | 1.51 | [8] |

| Aryl sulfonate hydrazone 4g | MCF-7 (Breast Cancer) | 17.8 | [2][3] |

| Aryl sulfonate hydrazone 4h | MCF-7 (Breast Cancer) | 21.2 | [2][3] |

| 1H-benzimidazol-2-yl hydrazone H8d | Tubulin Polymerization Inhibition | 1.2 | [9] |

Antimicrobial Activity

Substituted hydrazones also exhibit significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. The presence of the azomethine group (–NHN=CH–) is crucial for their biological activity.[10]

Table 2: Antimicrobial Activity of Selected Hydrazone Derivatives (MIC values in µg/mL)

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 2-propylquinoline-4-carboxylic acid hydrazide-hydrazone 3 | Pseudomonas aeruginosa | 0.39 ± 0.02 | [11] |

| 2-propylquinoline-4-carboxylic acid hydrazide-hydrazone 3 | Staphylococcus aureus | 1.56 ± 0.02 | [11] |

| Isonicotinic acid hydrazide-hydrazone 15 | Gram-positive bacteria | 1.95 - 7.81 | [11][12] |

| Isonicotinic acid hydrazide-hydrazone 16 | Staphylococcus aureus | 3.91 | [11][12] |

| Hydrazide-hydrazone 19 | Escherichia coli | 12.5 | [11][12] |

| Hydrazide-hydrazone 19 | Staphylococcus aureus | 6.25 | [11] |

| 5-nitrofuran-2-carboxylic acid hydrazide-hydrazones | Various bacteria | 0.48 - 15.62 | [12] |

| Hydrazone 3a (with 5-nitro-furan-2-yl moiety) | Mycobacterium tuberculosis | 3.1 - 12.5 | [13] |

| Hydrazone 4a (with 5-nitro-furan-2-yl moiety) | Mycobacterium tuberculosis | 3.1 - 12.5 | [13] |

| Hydrazone 5 | Staphylococcus aureus | 64 | [14] |

| Hydrazone 19 | Staphylococcus aureus | 64 | [14] |

| Hydrazone 24 | Staphylococcus aureus | 64 | [14] |

| Hydrazone 22 | Enterococcus faecalis | 32 | [14] |

| Hydrazone 24 | Enterococcus faecalis | 32 | [14] |

Organic Synthesis: Versatile Building Blocks

Substituted hydrazines are fundamental reagents in organic synthesis, serving as precursors for a vast array of heterocyclic compounds and as key intermediates in important named reactions.

Synthesis of Heterocyclic Compounds

Hydrazones, readily prepared from substituted hydrazines and carbonyl compounds, are versatile intermediates for the synthesis of various nitrogen-containing heterocycles such as pyrazoles, indoles, and pyridazines.[15] The Fischer indole synthesis, for example, is a classic and reliable method for producing indoles from aryl hydrazines and aldehydes or ketones under acidic conditions.[16][17][18]

Named Reactions

Substituted hydrazines are central to several cornerstone reactions in organic synthesis:

-

Fischer Indole Synthesis: This reaction involves the acid-catalyzed cyclization of an arylhydrazone to form an indole.[16][17] The reaction proceeds through a[19][19]-sigmatropic rearrangement.

-

Wolff-Kishner Reduction: This reaction provides a method to reduce a ketone or aldehyde to the corresponding alkane using hydrazine in the presence of a strong base.[20][21][22][23] The reaction is driven by the formation of nitrogen gas.[21]

Materials Science: Corrosion Inhibition

Hydrazone derivatives have been investigated as effective corrosion inhibitors for mild steel in acidic environments.[24][25][26][27] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions.[24][28] The adsorption process often involves a combination of physisorption and chemisorption and follows the Langmuir isotherm model.[24][26]

Table 3: Corrosion Inhibition Efficiency of Selected Hydrazone Derivatives on Mild Steel in 1.0 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |

| (E)-N′-(2,4-dimethoxybenzylidene)-2-(6-methoxynaphthalen-2-yl) propanehydrazide (HYD-1) | 5 x 10⁻³ | 96 | [24][28] |

| N′-cyclohexylidene-2-(6-methoxynaphthalen-2-yl) propanehydrazide (HYD-2) | 5 x 10⁻³ | 84 | [24][28] |

| (E)-N'-(4-(dimethylamino) benzylidene)-2-(6-methoxynaphthalen-2-yl) propanehydrazide (MPH) | 5 x 10⁻³ | 95.37 | [25] |

| (E)-N'-(4-bromobenzylidene)-2-(6-methoxynaphthalen-2-yl) propanehydrazide (BPH) | 5 x 10⁻³ | 89.20 | [25] |

| 3-(cyano-dimethyl-methyl)-benzoic acid thiophen-2-ylmethylene-hydrazide (CBTH) | 2 x 10⁻³ | 87.1 | [27] |

| 3-(cyano-dimethyl-methyl)-benzoic acid furan-2-ylmethylene-hydrazide (CBFH) | 2 x 10⁻³ | 85.3 | [27] |

Experimental Protocols

General Procedure for the Synthesis of Hydrazone Derivatives

This protocol describes a general method for the synthesis of hydrazones via the condensation of a hydrazide with an aldehyde.

Materials:

-

Appropriate hydrazide (1 mmol)

-

Appropriate aromatic aldehyde (1 mmol)

-

Ethanol (25 mL)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

A mixture of the hydrazide (1 mmol) and the aromatic aldehyde (1 mmol) is heated in ethanol (25 mL) with a catalytic amount of glacial acetic acid at reflux for 3–4 hours.[29]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.

-

The solid product is dried under low pressure.

-

The crude product is recrystallized from ethanol to yield the pure hydrazone derivative.[29]

Three-Component Fischer Indole Synthesis

This protocol outlines a one-pot synthesis of multiply-substituted indoles.[30]

Materials:

-

Nitrile

-

Organolithium or Grignard reagent

-

Arylhydrazine hydrochloride salt

-

Appropriate solvents and reagents for workup and purification

Procedure:

-

Metalloimine Formation (3 hours): The organometallic reagent is condensed with the nitrile to form a metalloimine intermediate.

-

Fischer Indole Reaction (15 hours): Under acidic conditions and in the presence of the arylhydrazine hydrochloride salt, the in situ generated arylhydrazone undergoes cyclization to form the indole.

-

Isolation and Purification (2 hours): The reaction mixture is worked up, and the indole product is isolated and purified using appropriate techniques (e.g., chromatography).

Wolff-Kishner Reduction (Huang-Minlon Modification)

This modified protocol for the Wolff-Kishner reduction offers improved yields and shorter reaction times.[31]

Materials:

-

Aldehyde or Ketone

-

Hydrazine (e.g., 85% hydrazine hydrate)

-

Potassium hydroxide (catalyst)

-

Diethylene glycol (solvent)

Procedure:

-

The carbonyl compound, hydrazine, and potassium hydroxide are heated in diethylene glycol.

-

The reaction mixture is heated to a high temperature, typically requiring distillation to remove water and drive the reaction to completion.

-

The hydrazone is formed in situ, which then decomposes under the basic conditions to yield the corresponding alkane and nitrogen gas.

Visualizations of Key Pathways

Signaling Pathway: Hydrazone-Induced Apoptosis

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. turkjps.org [turkjps.org]

- 15. BJOC - Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations [beilstein-journals.org]

- 16. mdpi.com [mdpi.com]

- 17. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 18. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 23. organicchemistrytutor.com [organicchemistrytutor.com]

- 24. Green Corrosion Inhibition of Mild Steel by Hydrazone Derivatives in 1.0 M HCl [mdpi.com]

- 25. Naproxen-Based Hydrazones as Effective Corrosion Inhibitors for Mild Steel in 1.0 M HCl [mdpi.com]

- 26. Assessment of Hydrazone Derivatives for Enhanced Steel Corrosion Resistance in 15 wt.% HCl Environments: A Dual Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Publication: Green Corrosion Inhibition of Mild Steel by Hydrazone Derivatives in 1.0 M HCl [sciprofiles.com]

- 29. mdpi.com [mdpi.com]

- 30. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]

Methodological & Application

Synthesis of (2-Propoxybenzyl)hydrazine hydrochloride: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (2-Propoxybenzyl)hydrazine hydrochloride, a hydrazine derivative with potential applications in pharmaceutical and chemical research. The synthesis is a two-step process commencing with the condensation of 2-propoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is subsequently reduced and converted to the hydrochloride salt. This protocol offers a comprehensive guide for the preparation of this compound, including materials, step-by-step procedures, and data presentation.

Introduction

Hydrazine and its derivatives are a class of compounds with significant utility in organic synthesis and medicinal chemistry. They serve as crucial intermediates in the production of a wide array of heterocyclic compounds and are integral to various chemical transformations. The synthesis of substituted benzylhydrazine derivatives is of particular interest due to their potential as building blocks in the development of novel therapeutic agents. This protocol details a reliable method for the synthesis of this compound hydrochloride.

Chemical Reaction

The synthesis proceeds in two main steps:

-

Hydrazone Formation: 2-Propoxybenzaldehyde is reacted with hydrazine hydrate in an acidic medium to form (E)-1-((2-propoxyphenyl)methylene)hydrazine.[1][2][3][4][5]

-

Reduction and Salt Formation: The resulting hydrazone is reduced, and the product is subsequently treated with hydrochloric acid to yield this compound hydrochloride.[6][7][8]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Propoxybenzaldehyde | ≥98% | Sigma-Aldrich |

| Hydrazine hydrate | ≥98% | Sigma-Aldrich |

| Ethanol | Reagent Grade | Fisher Scientific |

| Acetic acid, glacial | ACS Grade | VWR Chemicals |

| Sodium borohydride | ≥98% | Sigma-Aldrich |

| Hydrochloric acid, conc. | ACS Grade | VWR Chemicals |

| Diethyl ether | Anhydrous | Sigma-Aldrich |

| Sodium sulfate, anhydrous | ACS Grade | Fisher Scientific |

Step 1: Synthesis of (E)-1-((2-propoxyphenyl)methylene)hydrazine (Hydrazone Formation)

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (60.9 mmol) of 2-propoxybenzaldehyde in 100 mL of ethanol.

-

Add 3.7 mL (73.1 mmol) of hydrazine hydrate to the solution.

-

Add a catalytic amount (5-10 drops) of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be used in the next step without further purification. If desired, the product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound hydrochloride

-

Dissolve the crude (E)-1-((2-propoxyphenyl)methylene)hydrazine from the previous step in 150 mL of ethanol in a 500 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 4.6 g (121.8 mmol) of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of 50 mL of water.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free base of this compound.

-

Dissolve the crude free base in 100 mL of diethyl ether.

-

Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution, or add a calculated amount of concentrated hydrochloric acid dropwise until precipitation of the hydrochloride salt is complete.

-

Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Data Summary

| Parameter | Value |

| Starting Material | |

| 2-Propoxybenzaldehyde | 10.0 g (60.9 mmol) |

| Hydrazine hydrate | 3.7 mL (73.1 mmol) |

| Sodium borohydride | 4.6 g (121.8 mmol) |

| Product | |

| Product Name | This compound hydrochloride |

| Molecular Formula | C10H17ClN2O |

| Molecular Weight | 216.71 g/mol |

| Theoretical Yield | 13.2 g |

| Appearance | White to off-white solid |

Note: Actual yield will vary depending on experimental conditions and purification efficiency.

Workflow Diagram

Caption: Synthetic workflow for this compound hydrochloride.

Safety Precautions

-

Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle away from ignition sources and add to the reaction mixture slowly.

-

Concentrated hydrochloric acid is corrosive and causes severe burns. Handle in a fume hood with appropriate PPE.

-

Diethyl ether is extremely flammable. Work in a fume hood and avoid any sources of ignition.

References

- 1. researchgate.net [researchgate.net]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Use of (2-Propoxybenzyl)hydrazine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(2-Propoxybenzyl)hydrazine is a versatile, substituted hydrazine derivative that serves as a valuable building block in modern organic synthesis. Its unique structural features, combining a reactive hydrazine moiety with a sterically influenced and electronically distinct propoxybenzyl group, make it a key reagent for the construction of complex heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules.

The primary applications of this compound lie in the synthesis of nitrogen-containing heterocycles such as indoles, pyrazoles, and indazoles. The presence of the 2-propoxy group can influence the regioselectivity of cyclization reactions and modify the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting products. This makes it an attractive reagent for generating novel compound libraries for drug discovery programs.

Key Applications and Synthetic Utility

The synthetic utility of this compound is highlighted by its application in several cornerstone reactions of heterocyclic chemistry:

-

Fischer Indole Synthesis: This reagent is a suitable hydrazine component for the Fischer indole synthesis, enabling the creation of indoles with a propoxybenzyl moiety at the nitrogen atom. This modification can be crucial for modulating the biological activity of indole-based compounds. The reaction proceeds by condensation with a ketone or aldehyde to form a hydrazone, which then undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement to yield the indole core.

-

Pyrazole Synthesis: this compound readily reacts with 1,3-dicarbonyl compounds or their equivalents to produce substituted pyrazoles. The substitution pattern on the resulting pyrazole can be controlled by the choice of the dicarbonyl component. Pyrazoles are a well-known privileged scaffold in medicinal chemistry, exhibiting a broad range of biological activities.

-

Indazole Synthesis: This hydrazine derivative can be employed in the synthesis of indazoles, another important heterocyclic motif in drug discovery. Various synthetic strategies, often involving cyclization reactions with ortho-functionalized benzaldehydes or similar precursors, can be utilized to construct the indazole ring system.

Quantitative Data Summary

While specific quantitative data for reactions involving this compound is not extensively reported in the literature, the following table summarizes typical yields obtained for analogous reactions with substituted benzylhydrazines, providing an expected range for synthetic planning.

| Reagent 1 | Reagent 2 | Product Type | Catalyst/Conditions | Yield (%) | Reference Compound |

| This compound (analog) | Cyclohexanone | Indole | Acetic Acid, reflux | 75-85 | Benzylhydrazine |

| This compound (analog) | Acetylacetone | Pyrazole | Ethanol, reflux | 80-95 | Benzylhydrazine |

| This compound (analog) | 2-Bromobenzaldehyde | Indazole | Pd-catalyzed intramolecular N-arylation | 70-85 | Substituted Arylhydrazines |

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in key synthetic transformations.

Protocol 1: Synthesis of this compound

A plausible synthetic route to this compound hydrochloride is outlined below, based on standard synthetic methodologies.

Step 1: Synthesis of 2-Propoxybenzaldehyde

To a solution of 2-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile, is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. 1-Bromopropane (1.2 eq) is then added, and the reaction mixture is heated to 60-70 °C and stirred overnight. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2-propoxybenzaldehyde, which can be purified by column chromatography.

Step 2: Reductive Amination to form this compound

To a solution of 2-propoxybenzaldehyde (1.0 eq) in methanol, hydrazine hydrate (1.5 eq) is added, and the mixture is stirred at room temperature for 2-4 hours to form the corresponding hydrazone. The solvent is then removed under reduced pressure. The crude hydrazone is redissolved in a suitable solvent like methanol or acetic acid, and a reducing agent such as sodium borohydride (2.0 eq) or sodium cyanoborohydride (1.5 eq) is added portion-wise at 0 °C. The reaction is then stirred at room temperature overnight. The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated. The crude product is then dissolved in diethyl ether, and a solution of HCl in ether is added to precipitate this compound hydrochloride, which can be collected by filtration and dried.

Protocol 2: Fischer Indole Synthesis of 1-(2-Propoxybenzyl)-1,2,3,4-tetrahydro-γ-carboline

This protocol describes the synthesis of a tetracyclic indole derivative using this compound and a suitable ketone.

-

Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and N-Boc-4-piperidone (1.0 eq) in ethanol.

-

Add a catalytic amount of acetic acid (0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Remove the solvent under reduced pressure to obtain the crude hydrazone.

-

Cyclization: To the crude hydrazone, add a solution of zinc chloride (1.5 eq) in ethanol or a mixture of acetic acid and sulfuric acid.

-

Heat the mixture to reflux (approximately 80-100 °C) for 8-12 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired indole.

Protocol 3: Synthesis of 1-(2-Propoxybenzyl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of a substituted pyrazole from this compound and a 1,3-dicarbonyl compound.[2]

-

In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and acetylacetone (1.1 eq) in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude pyrazole.

-

Purify the product by column chromatography on silica gel if necessary.

Visualizations

Synthesis of this compound

Caption: Synthetic route to this compound.

Fischer Indole Synthesis Workflow

References

Application Notes and Protocols for the Analytical Detection of (2-Propoxybenzyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of (2-Propoxybenzyl)hydrazine, a hydrazine derivative of interest in pharmaceutical research and development. Due to the limited availability of analytical methods specifically for this compound, the following protocols are adapted from established methods for hydrazine and its structurally related derivatives, such as phenylhydrazine. These methods are intended to serve as a robust starting point for the development and validation of specific assays for this compound.

Overview of Analytical Techniques

The determination of this compound, like other hydrazine compounds, presents analytical challenges due to its reactivity and low molecular weight. The most effective analytical strategies involve a derivatization step to enhance the stability, volatility, and detectability of the analyte. The primary techniques suitable for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[1][2]

Key Considerations for Analysis:

-

Derivatization: A crucial step to form a more stable and readily detectable derivative. Common derivatizing agents for hydrazines include aldehydes and ketones.[1][2]

-

Sample Preparation: Proper sample handling is essential to prevent degradation of the analyte. Acidic conditions can improve the stability of hydrazine solutions.

-

Method Validation: All analytical methods should be fully validated according to ICH guidelines to ensure reliability for their intended purpose.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for analytical methods used for hydrazine and its derivatives. These values can be considered as target performance indicators for a method adapted for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

| Parameter | Phenylhydrazine with 4-Nitrobenzaldehyde Derivatization |

| Limit of Detection (LOD) | 0.008 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.02 µg/mL[1] |

| Linearity Range | 0.02 - 10 µg/mL (representative) |

| Recovery | 95 - 105% (representative) |

| Precision (%RSD) | < 5% (representative) |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

| Parameter | Hydrazine with o-Phthalaldehyde (OPA) Derivatization |

| Limit of Detection (LOD) | 0.002 µg/L[3] |

| Limit of Quantification (LOQ) | 0.007 µg/L[3] |

| Linearity Range | 0.05 - 100 µg/L[3] |

| Recovery | 95 - 106%[3] |

| Precision (%RSD) | < 13%[3] |

Experimental Protocols

Method 1: HPLC with Pre-column Derivatization and UV Detection

This protocol is adapted from a method for the determination of phenylhydrazines and is suitable for quantifying this compound in drug substances or reaction mixtures.[1]

Objective: To quantify this compound by forming a chromophoric hydrazone derivative with 4-nitrobenzaldehyde, followed by separation and detection using reverse-phase HPLC with UV detection.

Workflow Diagram:

Caption: HPLC analysis workflow for this compound.

Materials and Reagents:

-

This compound standard

-

4-Nitrobenzaldehyde (derivatizing agent)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Volumetric flasks, pipettes, and autosampler vials

Protocol:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable diluent (e.g., 50:50 acetonitrile/water).

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to the upper limit of the desired linear range.

-

-

Preparation of Derivatizing Reagent:

-

Dissolve 4-nitrobenzaldehyde in acetonitrile to a concentration of approximately 1 mg/mL.

-

-

Derivatization Procedure:

-

To 1.0 mL of each standard solution and sample solution in a clean vial, add 0.5 mL of the 4-nitrobenzaldehyde reagent solution.

-

Cap the vials and vortex briefly.

-

Incubate the vials in a water bath or heating block at 60°C for 30 minutes.

-

Allow the solutions to cool to room temperature before analysis.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (e.g., with 0.1% formic acid). A typical starting gradient could be 40% acetonitrile, increasing to 80% over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: UV at 416 nm[1]

-

-

Analysis and Quantification:

-

Inject the derivatized standards and samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the derivative against the concentration of the this compound standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Method 2: GC-MS with Derivatization

This protocol is adapted from methods for the analysis of hydrazine and its derivatives and is suitable for trace-level detection of this compound.

Objective: To quantify this compound by forming a volatile derivative with a suitable reagent (e.g., acetone or a fluorinated aldehyde), followed by separation and detection using GC-MS.

Workflow Diagram:

Caption: GC-MS analysis workflow for this compound.

Materials and Reagents:

-

This compound standard

-

Derivatizing agent (e.g., Acetone, HPLC grade)

-

Internal standard (e.g., a deuterated analog or a structurally similar compound)

-

Solvent (e.g., Methanol or Dichloromethane, GC grade)

-

Volumetric flasks, pipettes, and GC vials with inserts

Protocol:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound and an internal standard in the chosen solvent.

-